molecular formula C22H27ClN2O2S B232256 2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol

2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol

Cat. No. B232256
M. Wt: 419 g/mol
InChI Key: ZAAWVPYDNUHLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol, also known as clozapine-N-oxide (CNO), is a chemical compound that has gained significant attention in the field of neuroscience research. CNO is a synthetic ligand that is used to selectively activate or inhibit specific neurons in the brain. This chemical has been used in a variety of studies to investigate the neural circuits underlying behavior and to develop novel therapeutic approaches for neurological disorders.

Mechanism of Action

CNO acts as a selective agonist for the designer receptor DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), which are engineered G protein-coupled receptors that can be targeted to specific neurons. When CNO binds to DREADDs, it activates downstream signaling pathways that can either stimulate or inhibit neuronal activity, depending on the type of DREADD used.
Biochemical and Physiological Effects:
CNO has been shown to have minimal effects on normal physiological processes, making it an ideal tool for studying the function of specific neural circuits. However, it is important to note that CNO can have off-target effects in some systems, and its use should be carefully controlled and monitored.

Advantages and Limitations for Lab Experiments

One major advantage of CNO is its selectivity for DREADDs, which allows for precise control over specific neural circuits. CNO is also relatively easy to use, and its effects can be easily monitored using electrophysiological or imaging techniques. However, one limitation of CNO is its relatively short half-life, which can limit its usefulness in some experiments.

Future Directions

As CNO continues to be used in neuroscience research, several future directions have been proposed. One major area of interest is the development of new DREADDs that can be activated or inhibited by different ligands, allowing for more precise control over neural circuits. Another direction is the development of new imaging techniques that can monitor the effects of CNO on neural activity in real-time. Overall, the continued development and refinement of tools like CNO will be critical for advancing our understanding of the brain and developing new treatments for neurological disorders.

Synthesis Methods

The synthesis of CNO involves a multi-step process that begins with the preparation of 2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol. This compound is then reacted with 2-(2-aminoethoxy)ethanol in the presence of a base to form the desired product, CNO. The synthesis of CNO has been optimized over the years to improve yield and purity, and several methods have been developed for large-scale production.

Scientific Research Applications

CNO has been used extensively in neuroscience research to study the function of specific neural circuits. One major application of CNO is in the field of optogenetics, where it is used to activate or inhibit specific neurons that have been genetically modified to express light-sensitive proteins. CNO can also be used in chemogenetics, a related technique that uses synthetic ligands to selectively activate or inhibit neurons that have been genetically modified to express designer receptors.

properties

Molecular Formula

C22H27ClN2O2S

Molecular Weight

419 g/mol

IUPAC Name

2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)oxy]ethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H27ClN2O2S/c23-18-5-6-21-17(15-18)16-20(19-3-1-2-4-22(19)28-21)27-14-12-25-9-7-24(8-10-25)11-13-26/h1-6,15,20,26H,7-14,16H2

InChI Key

ZAAWVPYDNUHLJE-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)CCOC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24

Canonical SMILES

C1CN(CCN1CCO)CCOC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24

Origin of Product

United States

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